Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as esterification, amidation, and carbamoylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. Safety measures and environmental regulations are also critical considerations in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate include other thiophene derivatives with various functional groups. Examples include:
- Methyl 5-(phenylcarbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate
- Ethyl 5-((2-methoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight differences in reactivity, stability, and biological activity.
Biological Activity
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(furan-2-carboxamido)-4-methylthiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H20N2O6S
- Molecular Weight : 428.46 g/mol
- CAS Number : 320419-71-4
The structure features a thiophene ring, furan moiety, and an ethoxyphenyl group, which are critical for its biological activities.
Biological Activity Overview
Research indicates that this compound possesses various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of compounds containing furan and thiophene rings exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. For instance, related furan derivatives demonstrated IC50 values ranging from 62.37 µg/mL against HeLa cells to MIC values of 250 µg/mL against pathogenic bacteria .
- Antimicrobial Activity : The compound's structural components suggest potential antibacterial properties. Research on similar furan derivatives has indicated effective inhibition against Gram-positive and Gram-negative bacteria, with MIC values as low as 1.00 µg/mL against Staphylococcus aureus .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Enzyme Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Induction of Apoptosis : Evidence suggests that certain furan derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases .
- Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation, contributing to its anticancer effects.
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Organism | IC50/MIC Value | Reference |
---|---|---|---|
Anticancer | HeLa | 62.37 µg/mL | |
Anticancer | HepG2 | Not specified | |
Antibacterial | Staphylococcus aureus | 1.00 µg/mL | |
Antibacterial | Gram-negative bacteria | 250 µg/mL |
Notable Research Insights
- A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the chemical structure can enhance efficacy .
- Another investigation highlighted the extraction of biologically active compounds from natural sources containing similar structural motifs, reinforcing the potential for therapeutic applications in drug development .
Properties
Molecular Formula |
C21H20N2O6S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O6S/c1-4-28-14-9-6-5-8-13(14)22-19(25)17-12(2)16(21(26)27-3)20(30-17)23-18(24)15-10-7-11-29-15/h5-11H,4H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
RYOVAAHHDFYFHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CO3)C(=O)OC)C |
Origin of Product |
United States |
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